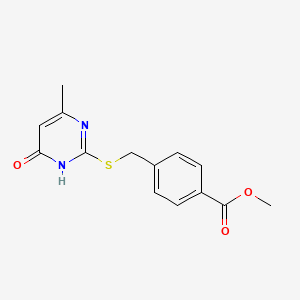

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate

Description

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate is a pyrimidine-based compound characterized by a thioether bridge connecting a methyl benzoate ester and a 4-hydroxy-6-methylpyrimidine moiety. This structure confers unique physicochemical properties, such as hydrogen bonding capacity (via the hydroxyl group) and lipophilicity (from the methyl and thioether groups).

Properties

IUPAC Name |

methyl 4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-9-7-12(17)16-14(15-9)20-8-10-3-5-11(6-4-10)13(18)19-2/h3-7H,8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADOIUXVHFMLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate typically involves the following steps:

Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of cyclization reactions involving appropriate precursors such as 2-aminopyrimidine derivatives.

Thioether Formation: The thioether bond is formed by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents due to its pyrimidine core, which is known for various biological activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage and ester group may also play roles in the compound’s overall bioactivity by influencing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyrimidine and heterocyclic derivatives sharing structural motifs, such as thioether linkages, benzoate esters, or substituted pyrimidine cores. Key differences in substituents, physicochemical properties, and synthesis yields are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Variations: The target compound uniquely combines a 4-hydroxy-6-methylpyrimidine with a methyl benzoate group via a thioether bridge. Compound 8k () incorporates a triazole-coumarin system, broadening π-conjugation and likely altering UV-Vis absorption properties compared to the simpler pyrimidine core of the target . Compound 26 () replaces the pyrimidine with a thienopyrimidine fused ring, which may improve planarity and stacking interactions in solid-state or biological systems .

Synthesis and Yield: While the target’s synthesis details are absent, 3b () achieves a 97% yield via a thioether-forming reaction, suggesting efficient methodology for similar structures . Compound 26’s lower yield (69%) may reflect challenges in coupling thienopyrimidine with benzoate esters .

Spectral Signatures :

- The methyl benzoate group in the target and Compound 26 produces distinct NMR signals (e.g., δ 3.87 ppm for -OCH3 in 26), whereas 8k ’s coumarin moiety shows characteristic aromatic proton splitting (J = 7.8 Hz) .

Biological Activity

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate, with the CAS number 326908-13-8, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O3S |

| Molecular Weight | 290.34 g/mol |

| Density | 1.29 ± 0.1 g/cm³ |

| Boiling Point | 448.9 ± 55.0 °C |

| pKa | 7.97 ± 0.50 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound is believed to act as an antioxidant and anti-inflammatory agent , potentially modulating pathways associated with pain and inflammation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be evaluated through assays such as DPPH radical scavenging and reducing power assays. These activities are crucial in mitigating oxidative stress in biological systems.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory cytokines. In a study involving LPS-stimulated human whole blood, compounds structurally related to this benzoate exhibited an IC50 value indicating effective inhibition of TNFα production, suggesting a similar potential for this compound .

Case Studies

- Inhibition of Prostaglandin E2 (PGE2) : A related compound demonstrated an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, highlighting the potential of this compound in similar applications .

- Antimicrobial Activity : Similar derivatives have shown promising antimicrobial properties against various pathogens, suggesting that this compound may also possess such capabilities, warranting further investigation into its efficacy against specific microbial strains .

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of methyl benzoates and their derivatives. The presence of the pyrimidine moiety in this compound enhances its biological activity by facilitating interactions with target proteins involved in inflammatory pathways.

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles, indicating potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.